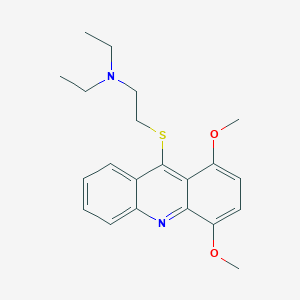
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, substituted with methoxy groups and a thioether linkage to a diethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the methoxylated acridine with a thiol compound, such as ethanethiol, under basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the reaction of the thioether intermediate with diethylamine in the presence of a suitable base, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acridine core or the thioether linkage, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives and thioether-reduced products.
Substitution: Functionalized acridine derivatives with various substituents.
Scientific Research Applications
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core’s photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant coloration.
Mechanism of Action
The mechanism of action of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine involves its interaction with biological macromolecules, such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine stands out due to its unique combination of methoxy and thioether substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
141992-60-1 |
|---|---|
Molecular Formula |
C21H26N2O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(1,4-dimethoxyacridin-9-yl)sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)13-14-26-21-15-9-7-8-10-16(15)22-20-18(25-4)12-11-17(24-3)19(20)21/h7-12H,5-6,13-14H2,1-4H3 |
InChI Key |
JZXAAMBURSYXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















